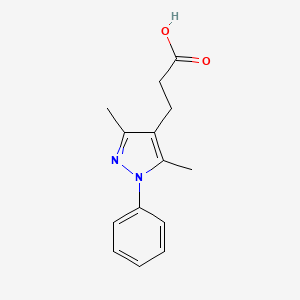
3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid
Descripción general
Descripción
The compound of interest, 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry. The papers provided discuss various pyrazole derivatives and their synthesis, molecular structure, and potential applications.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through different methods. For instance, the Vilsmeier-Haack reaction is used to prepare pyrazole-1H-4-carbaldehydes, which are then converted to propanoic acids using diimide reduction, as described in the synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propanoic acids . This method is noted for being economical and effective. Another synthesis approach involves an aldol condensation between 3-acetyl-2,5-dimethylfuran and 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde to produce compounds like (2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one . Additionally, Meldrum's acid is used for a rapid synthesis of pyrazol-4-yl propanoic acids from corresponding carboxaldehydes .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques and X-ray crystallography. For example, the structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid was unambiguously determined by single-crystal X-ray analysis . The crystal structure revealed hydrogen-bonded dimers typical of carboxylic acid groups. Similarly, the molecular structure of other pyrazole derivatives is characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. The reactivity of these compounds is illustrated by their ability to form complexes with metals such as manganese and rhenium when used as ligands . The formation of these complexes is compared to related compounds using spectroscopic data and DFT calculations. The chemical reactivity is also demonstrated in the synthesis processes, where different reagents and catalysts are employed to achieve the desired transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents like chlorophenyl and methoxyphenyl groups can affect the compound's crystallization and the formation of hydrogen-bonded chains in the solid state . The electronic properties, such as ionization potentials and electron affinities, are investigated using computational methods like DFT, providing insights into the electron donor and acceptor characteristics of these molecules .
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : This compound has been used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
Nonpeptidic αvβ6 Integrin Inhibitor
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been identified as a nonpeptidic αvβ6 integrin inhibitor for the inhaled treatment of idiopathic pulmonary fibrosis .
Antileishmanial and Antimalarial Evaluation
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been used in the synthesis of antileishmanial and antimalarial drugs .
Nonpeptidic αvβ6 Integrin Inhibitor
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been identified as a nonpeptidic αvβ6 integrin inhibitor for the inhaled treatment of idiopathic pulmonary fibrosis .
Synthesis of Hydrazide Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : This compound has been used in the synthesis of hydrazide derivatives .
Inhaled Treatment of Idiopathic Pulmonary Fibrosis
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1-phenylpyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-13(8-9-14(17)18)11(2)16(15-10)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQSXCADNTVCPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354827 | |
| Record name | 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid | |
CAS RN |
381697-36-5 | |
| Record name | 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B1300185.png)

![5-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1300189.png)
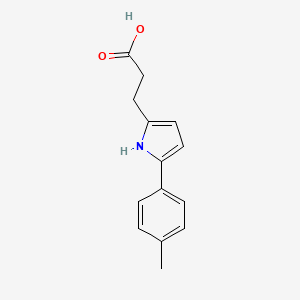

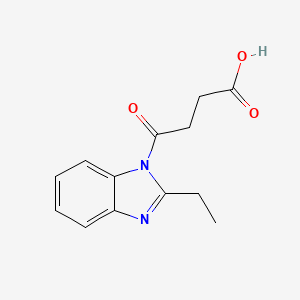
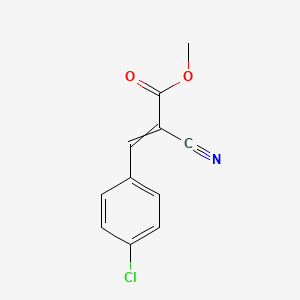



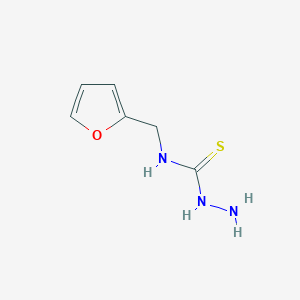
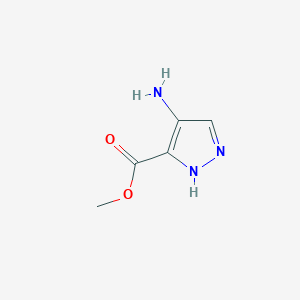
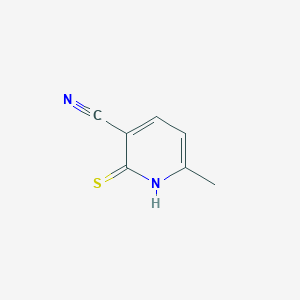
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine](/img/structure/B1300228.png)